

An In-depth Technical Guide to 6-Cyanobenzothiazole: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 6-Cyanobenzothiazole

Cat. No.: B1366490

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanobenzothiazole, systematically known as 1,3-benzothiazole-6-carbonitrile, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiazole core, combined with the reactive nitrile group, makes it a versatile building block for the synthesis of a wide range of functional molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies of **6-cyanobenzothiazole**, tailored for professionals in research and drug development.

Chemical Structure and Identification

The chemical structure of **6-cyanobenzothiazole** consists of a benzene ring fused to a thiazole ring, with a nitrile ($-C\equiv N$) group attached to the 6-position of the benzothiazole core.

Molecular Formula: $C_8H_4N_2S$

Molecular Weight: 160.20 g/mol

IUPAC Name: 1,3-benzothiazole-6-carbonitrile

CAS Number: 58249-61-9

Chemical Structure:

Caption: Chemical structure of **6-Cyanobenzothiazole**.

Physicochemical Properties

A summary of the key physicochemical properties of **6-cyanobenzothiazole** is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₈ H ₄ N ₂ S	[1]
Molecular Weight	160.20 g/mol	[1]
Appearance	White to light-yellow solid	[2]
Melting Point	137-138 °C	[3]
Boiling Point	Not available	
Solubility	Soluble in various organic solvents	[4]
LogP (calculated)	1.7	[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **6-cyanobenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **6-cyanobenzothiazole** would be expected to show characteristic signals for the aromatic protons on the benzothiazole ring system. The precise chemical shifts and coupling constants would provide information about the substitution pattern.

- ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the nitrile carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Note: Experimentally obtained and assigned NMR data for **6-cyanobenzothiazole** is not readily available in the searched literature. The information provided is based on general principles of NMR spectroscopy for similar aromatic heterocyclic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **6-cyanobenzothiazole** is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)
C≡N (Nitrile)	Strong, sharp absorption around 2220-2260
C=N (Thiazole ring)	Absorption in the 1630-1475 region
Aromatic C-H stretch	Above 3000
Aromatic C=C stretch	Multiple bands in the 1600-1450 region

Note: While a theoretical IR spectrum can be predicted, specific experimental data with peak assignments for **6-cyanobenzothiazole** is not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of **6-cyanobenzothiazole**. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (160.20). Fragmentation patterns would provide further structural information.

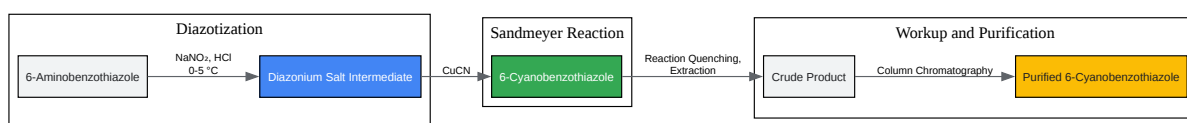
Synthesis of 6-Cyanobenzothiazole

The synthesis of **6-cyanobenzothiazole** can be achieved through various synthetic routes, typically involving the construction of the benzothiazole core followed by the introduction of the cyano group, or by cyclization of a precursor already containing the nitrile functionality.

Experimental Protocol: A General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **6-cyanobenzothiazole** was not found in the searched literature, a general approach can be outlined based on the synthesis of related benzothiazole derivatives. One plausible route involves the Sandmeyer reaction starting from 6-aminobenzothiazole.

Workflow Diagram:



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Caption: General workflow for the synthesis of **6-Cyanobenzothiazole**.

Methodology:

- **Diazotization of 6-Aminobenzothiazole:** 6-Aminobenzothiazole is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt intermediate.
- **Sandmeyer Reaction:** The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide. The diazonium group is replaced by a nitrile group, yielding **6-cyanobenzothiazole**. The reaction mixture is typically stirred for a period to ensure complete reaction.
- **Workup and Purification:** Upon completion of the reaction, the mixture is neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate),

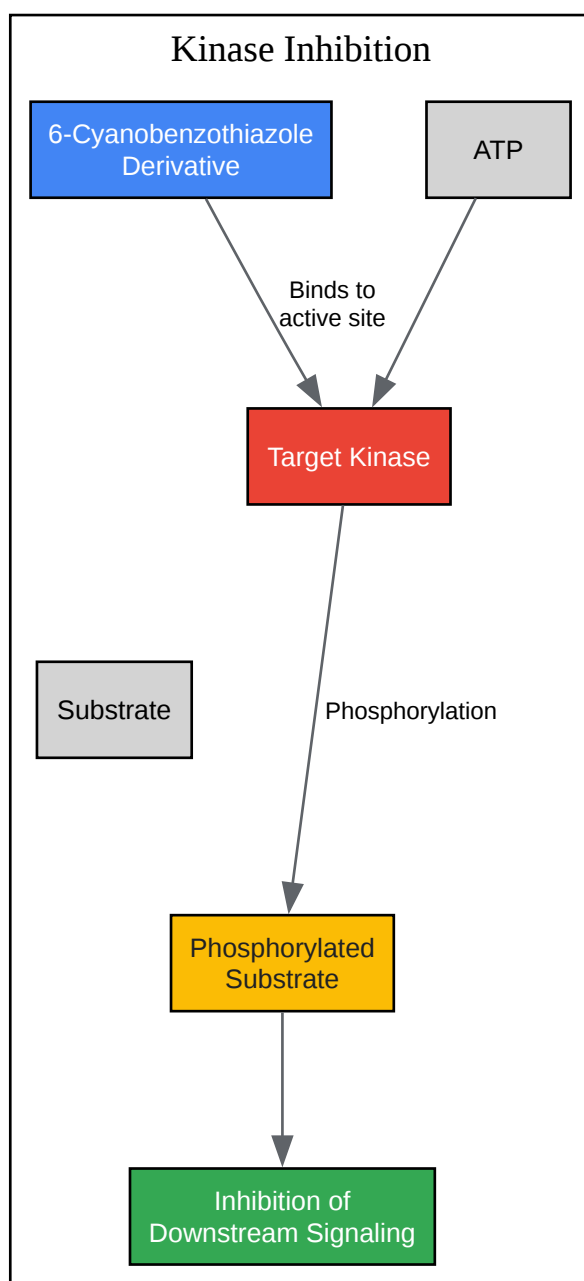
and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford pure **6-cyanobenzothiazole**.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and purification solvents, would need to be optimized.

Applications in Research and Drug Development

6-Cyanobenzothiazole serves as a key intermediate in the synthesis of various biologically active molecules. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives. Its structural motif is found in compounds being investigated for various therapeutic areas.

Signaling Pathway Diagram (Hypothetical):



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Caption: Hypothetical kinase inhibition by a **6-cyanobenzothiazole** derivative.

Conclusion

6-Cyanobenzothiazole is a valuable heterocyclic building block with significant potential in the development of novel therapeutics and functional materials. This technical guide has provided a summary of its chemical structure, key properties, and a general synthetic strategy. Further

research to fully characterize this compound and explore its reactivity will undoubtedly open up new avenues for its application in various scientific disciplines.

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